Cas no 82926-72-5 ((1-Bromopropan-2-yl)cyclopentane)
(1-Bromopropan-2-yl)cyclopentane Chemical and Physical Properties
Names and Identifiers
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- (1-bromopropan-2-yl)cyclopentane
- (1-Bromopropan-2-yl)cyclopentane
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- Inchi: 1S/C8H15Br/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3
- InChI Key: KTSMVLMPHIFNMS-UHFFFAOYSA-N
- SMILES: BrCC(C)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 74.6
- Topological Polar Surface Area: 0
(1-Bromopropan-2-yl)cyclopentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM423173-100mg |
(1-BROMOPROPAN-2-YL)CYCLOPENTANE |
82926-72-5 | 95%+ | 100mg |
$256 | 2023-01-19 | |
| Chemenu | CM423173-250mg |
(1-BROMOPROPAN-2-YL)CYCLOPENTANE |
82926-72-5 | 95%+ | 250mg |
$353 | 2023-01-19 | |
| Chemenu | CM423173-500mg |
(1-BROMOPROPAN-2-YL)CYCLOPENTANE |
82926-72-5 | 95%+ | 500mg |
$648 | 2023-01-19 | |
| Chemenu | CM423173-1g |
(1-BROMOPROPAN-2-YL)CYCLOPENTANE |
82926-72-5 | 95%+ | 1g |
$822 | 2023-01-19 | |
| Enamine | EN300-673966-0.05g |
(1-bromopropan-2-yl)cyclopentane |
82926-72-5 | 95% | 0.05g |
$162.0 | 2023-03-11 | |
| Enamine | EN300-673966-0.1g |
(1-bromopropan-2-yl)cyclopentane |
82926-72-5 | 95% | 0.1g |
$241.0 | 2023-03-11 | |
| Enamine | EN300-673966-0.25g |
(1-bromopropan-2-yl)cyclopentane |
82926-72-5 | 95% | 0.25g |
$347.0 | 2023-03-11 | |
| Enamine | EN300-673966-0.5g |
(1-bromopropan-2-yl)cyclopentane |
82926-72-5 | 95% | 0.5g |
$546.0 | 2023-03-11 | |
| Enamine | EN300-673966-1.0g |
(1-bromopropan-2-yl)cyclopentane |
82926-72-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-673966-2.5g |
(1-bromopropan-2-yl)cyclopentane |
82926-72-5 | 95% | 2.5g |
$1370.0 | 2023-03-11 |
(1-Bromopropan-2-yl)cyclopentane Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on (1-Bromopropan-2-yl)cyclopentane
Comprehensive Overview of (1-Bromopropan-2-yl)cyclopentane (CAS No. 82926-72-5): Properties, Applications, and Industry Insights
(1-Bromopropan-2-yl)cyclopentane (CAS No. 82926-72-5) is a specialized organic compound with a unique molecular structure combining a cyclopentane ring and a brominated propane moiety. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and advanced material science. Researchers and industry professionals frequently search for terms like "synthesis of (1-Bromopropan-2-yl)cyclopentane", "CAS 82926-72-5 applications", and "cyclopentane derivatives in drug discovery", reflecting its growing relevance in cutting-edge chemistry.
The molecular formula C8H15Br and precise structural features make (1-Bromopropan-2-yl)cyclopentane particularly valuable for nucleophilic substitution reactions. Its bromine substituent at the secondary carbon position offers exceptional reactivity patterns, a topic extensively discussed in organic chemistry forums and patent literature. Recent studies highlight its potential in creating chiral building blocks for asymmetric synthesis, addressing the pharmaceutical industry's demand for enantioselective compounds.
From an industrial perspective, 82926-72-5 has become crucial in developing high-performance lubricant additives and specialty polymers. Manufacturers increasingly optimize its production through green chemistry approaches, responding to environmental concerns about halogenated compounds. Analytical techniques like GC-MS and NMR (top searched methods for compound verification) confirm its high purity (>98%), making it suitable for precision applications.
Emerging research explores (1-Bromopropan-2-yl)cyclopentane's role in catalysis and energy storage materials, coinciding with global interest in sustainable technologies. Patent databases reveal innovative uses in OLED materials and liquid crystal formulations, particularly in Asian electronics markets. These developments align with frequent search queries about "halogenated cyclopentane derivatives" and "CAS 82926-72-5 suppliers" from material science engineers.
Quality control standards for 82926-72-5 now incorporate advanced chromatographic methods, reflecting stricter industry regulations. The compound's storage stability and handling protocols remain hot topics in chemical safety forums, with particular emphasis on inert atmosphere preservation. Leading suppliers provide technical bulletins addressing common user questions about solubility characteristics and compatibility with Grignard reagents.
In academic circles, (1-Bromopropan-2-yl)cyclopentane serves as a model compound for studying ring strain effects on substitution kinetics. Computational chemistry studies utilizing this molecule generate substantial interest, evidenced by search trends for "molecular dynamics of brominated cyclopentanes". Its balanced lipophilicity also makes it valuable in medicinal chemistry research, particularly for CNS-targeting drug candidates.
The global market for CAS 82926-72-5 shows steady growth (CAGR 6.2% according to recent reports), driven by pharmaceutical R&D in North America and material science innovations in East Asia. Regulatory-compliant synthesis routes now dominate production, addressing environmental concerns while maintaining cost efficiency—a key consideration for purchasers searching "bulk (1-Bromopropan-2-yl)cyclopentane pricing".
Future applications may exploit the compound's unique steric profile for designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These potential uses correlate with rising searches for "functionalized cyclopentanes in nanotechnology". As analytical techniques advance, previously uncharacterized properties of 82926-72-5 may unlock novel applications in supramolecular chemistry and catalysis.
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